4-Bromo-1-butyl-1H-pyrazol-3-amine

Cross-Coupling Chemistry Medicinal Chemistry Building Block Reactivity

4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4) is a versatile 3-aminopyrazole building block featuring a 4-bromo substituent for efficient Suzuki–Miyaura cross-coupling with reduced dehalogenation side reactions versus iodo analogs. The 3-amino group serves as a kinase hinge-binding pharmacophore; the N1-butyl chain modulates cLogP and steric bulk for PK optimization. Ideal for kinase inhibitor SAR, phenol bioisostere replacement, and fused heterocycle synthesis. Choose this compound for reliable cross-coupling performance and privileged scaffold diversification.

Molecular Formula C7H12BrN3
Molecular Weight 218.098
CAS No. 1006470-51-4
Cat. No. B2385208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-butyl-1H-pyrazol-3-amine
CAS1006470-51-4
Molecular FormulaC7H12BrN3
Molecular Weight218.098
Structural Identifiers
SMILESCCCCN1C=C(C(=N1)N)Br
InChIInChI=1S/C7H12BrN3/c1-2-3-4-11-5-6(8)7(9)10-11/h5H,2-4H2,1H3,(H2,9,10)
InChIKeyDSBZWNSFWWYQSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4) Procurement Baseline: A Bifunctional Pyrazole Scaffold for Kinase Inhibitor and Cross-Coupling Chemistry


4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4) is a heterocyclic building block belonging to the 3-aminopyrazole class [1]. It features a molecular formula of C₇H₁₂BrN₃ and a molecular weight of 218.09 g/mol . The compound is characterized by three key functional motifs: an amine group at the 3-position capable of serving as a hydrogen bond donor and a nucleophilic handle, a bromine atom at the 4-position that enables transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura), and an n-butyl substituent at the 1-position that modulates lipophilicity and steric properties [2]. Structurally, it is a member of the broader aminopyrazole scaffold class, which has been extensively documented as a privileged structure in kinase inhibitor discovery [3].

Why 4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4) Cannot Be Replaced by Unsubstituted or Non-Brominated Pyrazoles in Research and Industrial Workflows


Simple substitution with unsubstituted pyrazoles (e.g., 1-butyl-1H-pyrazol-3-amine, CAS 73616-25-8) or other 4-halogenated analogs (e.g., 4-chloro or 4-iodo derivatives) is not chemically or functionally equivalent. The bromine atom at the 4-position is not an inert substituent; it serves as a critical handle for transition-metal-catalyzed cross-coupling reactions such as Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig aminations [1]. Crucially, direct comparative studies have shown that bromopyrazoles are superior to iodopyrazoles in Suzuki–Miyaura couplings, exhibiting reduced propensity for deleterious dehalogenation side reactions [2]. Conversely, the 3-amino group provides a distinct hydrogen-bond-donating pharmacophore that is essential for target engagement in kinase inhibitor design; 1-butyl-1H-pyrazole (lacking the amine) or 4-bromo-1-butyl-1H-pyrazole (lacking the amine) cannot participate in the same key binding interactions [3]. The n-butyl chain further modulates lipophilicity (cLogP) and steric bulk, which directly impacts pharmacokinetic properties and target selectivity compared to methyl, ethyl, or aryl-substituted analogs [4]. Therefore, procurement decisions based on chemical equivalence (e.g., assuming any pyrazole derivative will suffice) risk synthetic failure, altered biological activity, or invalid structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Guide for 4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4) Against Closest Analogs


Suzuki–Miyaura Cross-Coupling Efficiency: Bromopyrazoles vs. Iodopyrazoles

In a method development study on halogenated aminopyrazoles, direct head-to-head comparison of bromo- and iodopyrazoles in Suzuki–Miyaura cross-coupling reactions revealed that bromo derivatives (such as the target compound) exhibited superior performance due to significantly reduced dehalogenation side reactions [1]. This is a critical synthetic advantage for complex library synthesis where maintaining yield and purity is paramount.

Cross-Coupling Chemistry Medicinal Chemistry Building Block Reactivity

Structural Differentiation: Lipophilicity Modulation via N1-Alkyl Chain Length

The 1-substituent (n-butyl) directly impacts the calculated partition coefficient (cLogP), a key determinant of membrane permeability and metabolic stability. While direct experimental cLogP for the target compound is not publicly reported, class-level inference from a series of 1-substituted-3-aminopyrazoles synthesized at Novartis demonstrates that increasing alkyl chain length from methyl to ethyl to butyl systematically increases lipophilicity [1]. This allows medicinal chemists to fine-tune physicochemical properties without altering the core pharmacophore.

Medicinal Chemistry ADME Optimization SAR Analysis

Scaffold Privilege in Kinase Inhibition: 3-Aminopyrazole Pharmacophore

The 3-aminopyrazole core is a validated ATP-competitive kinase inhibitor scaffold. A recent medicinal chemistry campaign identified a 1H-pyrazol-3-amine derivative as a novel, selective, and orally available RIPK1 inhibitor, demonstrating the pharmacophoric utility of this core [1]. While this specific study did not include 4-Bromo-1-butyl-1H-pyrazol-3-amine, it establishes that the 3-aminopyrazole substructure (present in the target compound) engages in critical hinge-binding hydrogen bond interactions with the kinase ATP pocket.

Kinase Inhibitor Drug Discovery Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 4-Bromo-1-butyl-1H-pyrazol-3-amine (CAS 1006470-51-4)


Diversity-Oriented Synthesis (DOS) via Suzuki–Miyaura Cross-Coupling

The 4-bromo substituent enables efficient and reliable Suzuki–Miyaura cross-coupling with a wide range of aryl, heteroaryl, and styryl boronic acids/esters [1]. This scenario is ideal for generating libraries of 4-aryl/heteroaryl-substituted 3-aminopyrazoles for medicinal chemistry SAR exploration. The reduced dehalogenation propensity of the bromo derivative (vs. iodo) ensures higher yields and easier purification of the coupled products [1].

Kinase Inhibitor Lead Optimization

The 3-aminopyrazole core serves as an ATP-competitive kinase hinge binder [2]. The n-butyl group at N1 provides a specific lipophilic vector that can be systematically varied (e.g., to methyl, ethyl, propyl) to optimize ADME properties while retaining the 4-bromo handle for late-stage diversification [3]. This scenario is particularly relevant for programs targeting kinases such as RIPK1, CK2, or PKA/PKB, where the aminopyrazole motif is a known privileged structure [2].

Building Block for Bioisosteric Replacement of Phenol Moieties

Pyrazoles are recognized as metabolically stable, hydrogen-bond-donating bioisosteres of phenols . The target compound combines this bioisosteric feature (3-aminopyrazole) with a functionalizable bromine atom (4-position). This scenario is applicable in lead optimization campaigns where a phenol group has been identified as a metabolic liability, and a substituted aminopyrazole is sought as a replacement.

Synthesis of Heteroannulated and Fused Pyrazole Derivatives

The 4-bromo substituent and the 3-amino group can be sequentially or orthogonally functionalized to construct more complex fused heterocycles, such as pyrazolo[3,4-b]pyridines or pyrazolo[1,5-a]pyrimidines [4]. This scenario is relevant for projects requiring the rapid assembly of polycyclic scaffolds with defined substitution patterns.

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